molecular formula C11H10N4S B7060042 3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile

3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile

Cat. No.: B7060042
M. Wt: 230.29 g/mol
InChI Key: NHWHYVQRQKHVKV-UHFFFAOYSA-N
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Description

3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield thieno[3,2-d]pyrimidine-4-one derivatives, while substitution reactions could introduce various functional groups onto the thienopyrimidine core .

Scientific Research Applications

3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other thienopyrimidine derivatives. Its azetidine ring adds to its structural diversity and potential for unique interactions with biological targets .

Properties

IUPAC Name

3-methyl-1-thieno[3,2-d]pyrimidin-4-ylazetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-11(4-12)5-15(6-11)10-9-8(2-3-16-9)13-7-14-10/h2-3,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWHYVQRQKHVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=NC=NC3=C2SC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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